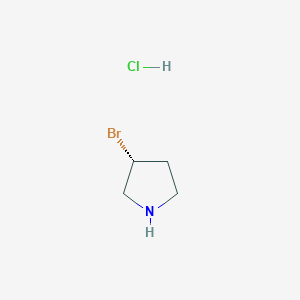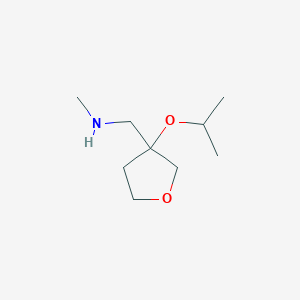![molecular formula C8H18INOS B2452477 [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide CAS No. 119368-48-8](/img/structure/B2452477.png)
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide: is a chemical compound with the molecular formula C8H18INOS and a molecular weight of 303.20 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The preparation of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide typically involves the following synthetic routes and reaction conditions:
Synthetic Routes: The synthesis usually starts with the reaction of with to form .
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide can be compared with similar compounds such as:
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium chloride: Similar in structure but with a chloride ion instead of iodide.
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium bromide: Similar in structure but with a bromide ion instead of iodide.
[1-(Acetylsulfanyl)propan-2-yl]trimethylammonium fluoride: Similar in structure but with a fluoride ion instead of iodide.
The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the iodide ion, which can influence its chemical behavior and applications .
Propriétés
IUPAC Name |
1-acetylsulfanylpropan-2-yl(trimethyl)azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7(9(3,4)5)6-11-8(2)10;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSGTSGTGOWAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)[N+](C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
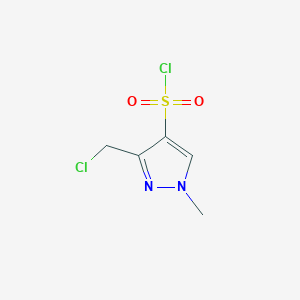
![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2452396.png)
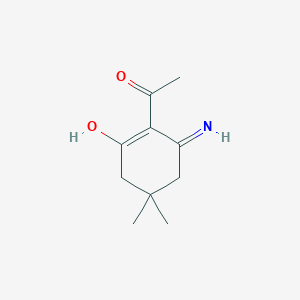
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)
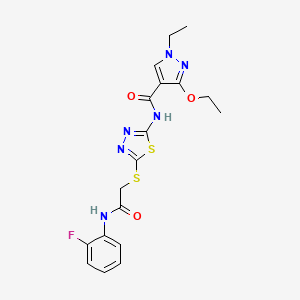
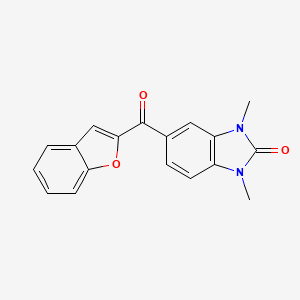
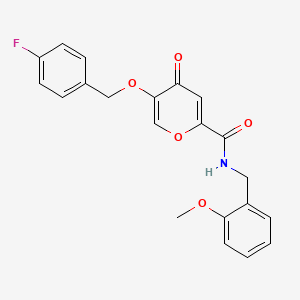
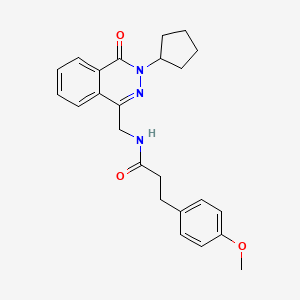
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2452411.png)
![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2452413.png)
